molecular formula C14H12N4O2 B2629653 Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1380300-66-2

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No. B2629653
M. Wt: 268.276
InChI Key: VJJMPLBZRHVURU-UHFFFAOYSA-N
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Description

Quinazolinones represent an important scaffold in medicinal chemistry with diverse biological activities . They are nitrogen-containing fused heterocycles, and with additional carbonyl linkage, they form two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .


Synthesis Analysis

Quinazolin-4-yl compounds can be synthesized using various methods. For instance, one study describes the synthesis of 2-substituted quinazolin-4(3H)-ones . Another study describes a protocol for the synthesis of methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates .


Molecular Structure Analysis

The molecular structure of quinazolin-4-yl compounds can be analyzed using techniques like NMR . For example, one study provides the NMR data for a quinazolin-4-yl compound .


Chemical Reactions Analysis

Quinazolin-4-yl compounds can undergo various chemical reactions. For instance, one study describes a domino reaction of various amino acid esters with imidoylisothiocyanates to afford quinazolin-4-yl thiourea derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolin-4-yl compounds can be analyzed using various techniques. For instance, one study provides the Rf value and NMR data for a quinazolin-4-yl compound .

Scientific Research Applications

Antimicrobial and Antifungal Agents

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives exhibited potential as antimicrobial agents after structural modifications and extensive screening for antibacterial and antifungal properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Agents

The search for anticancer agents led to the creation of pyrazole derivatives as potential therapeutic options. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been characterized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds showing appreciable anticancer activity, surpassing that of doxorubicin in certain assays (Hafez, El-Gazzar, & Al-Hussain, 2016).

Cholinesterase Inhibitors

Research into novel spiro- and pyrazolo[1,5-c]quinazolines as cholinesterase inhibitors for potential therapeutic applications in neurodegenerative disorders demonstrated the synthesis of these compounds through eco-friendly methods. Their evaluation as acetylcholinesterase and butyrylcholinesterase inhibitors indicated moderate activity for certain compounds, highlighting their potential in the treatment of Alzheimer's disease and related conditions (Gálvez, Polo, Insuasty, Gutiérrez, Cáceres, Alzate-Morales, De-la-Torre, & Quiroga, 2018).

Synthesis Methodologies

The development of efficient synthesis methodologies for ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylates and their derivatives facilitated the exploration of their biological activities. For example, a study reported the facile, novel, and efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which represents a significant advancement in the synthesis of these compounds with potential applications in various domains including medicinal chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

properties

IUPAC Name

ethyl 1-quinazolin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-20-14(19)10-7-17-18(8-10)13-11-5-3-4-6-12(11)15-9-16-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJMPLBZRHVURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate

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